2-Bromobenzo[d]oxazole-5-carboxylic acid
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Overview
Description
2-Bromobenzo[d]oxazole-5-carboxylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a bromine atom at the 2-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the bromination of benzo[d]oxazole derivatives followed by carboxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and carboxylation reagents like carbon dioxide under basic conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzo[d]oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
2-Bromobenzo[d]oxazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Chlorobenzo[d]oxazole-5-carboxylic acid
- 2-Fluorobenzo[d]oxazole-5-carboxylic acid
- 2-Iodobenzo[d]oxazole-5-carboxylic acid
Comparison: 2-Bromobenzo[d]oxazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H4BrNO3 |
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Molecular Weight |
242.03 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO3/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H,11,12) |
InChI Key |
YMSPOMCYELEKDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(O2)Br |
Origin of Product |
United States |
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